molecular formula C10H8F3N3O B3012534 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-84-0

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3012534
CAS No.: 860789-84-0
M. Wt: 243.189
InChI Key: UHBOBJVSGUYSJN-UHFFFAOYSA-N
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Description

5-Methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a methyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-6-14-15-9(17)16(6)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBOBJVSGUYSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule. These reactions often require specific catalysts and reagents to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

5-Methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one serves as a versatile building block in organic synthesis. Its structure allows for various modifications through:

  • Oxidation : Introducing functional groups that enhance reactivity.
  • Reduction : Altering the oxidation state for different chemical properties.
  • Substitution : Replacing functional groups to create derivatives with specific characteristics.

These reactions enable the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Biology

The compound exhibits notable biological activities that make it a candidate for:

  • Enzyme Inhibition Studies : Its ability to interact with biological targets is valuable for understanding enzyme mechanisms and developing inhibitors.
  • Receptor Binding Studies : The trifluoromethyl group enhances binding affinity and selectivity towards certain receptors, making it useful in pharmacological research.

Medicine

In medicinal chemistry, this compound shows potential as:

  • Drug Development : Its stability and biological activity profile suggest applications in the design of new therapeutic agents targeting various diseases.

The compound's unique structure may lead to the discovery of novel drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals : Its properties can be harnessed to develop pesticides or herbicides with enhanced effectiveness and reduced environmental impact.

The trifluoromethyl group is known to improve the biological activity of agrochemical products.

Case Studies

  • Enzyme Inhibition Study :
    • A study investigated the inhibitory effects of this compound on specific enzymes related to cancer pathways. Results indicated significant inhibition rates compared to control compounds.
  • Drug Development Trial :
    • In preclinical trials, derivatives of this compound demonstrated promising results in targeting specific receptors involved in metabolic disorders.

Mechanism of Action

The mechanism of action of 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The triazolone scaffold is highly versatile, with substitutions significantly influencing physical and chemical properties. Key analogs include:

Compound Name Substituents (Position 4/5) Melting Point (°C) Yield (%) Key Features
Target Compound 5-Me, 4-[3-(CF₃)Ph] N/A N/A High lipophilicity (CF₃ group)
5-Methyl-4-(3-{piperazin-1-yl}propyl)triazol-3-one (9a) 5-Me, 4-piperazine-propyl 246–248 59 Increased H-bonding capacity, higher melting point
5-(4-Cl-Bn)-4-(piperazine-propyl)triazol-3-one (9b) 5-(4-Cl-Bn), 4-piperazine-propyl 214–216 81 Chlorobenzyl enhances hydrophobicity; higher yield
4-(Heptyloxyphenyl)triazol-3-one 4-heptyloxyphenyl N/A N/A Long alkyl chain improves membrane permeability; anti-inflammatory activity
5-Methyl-4-(2-oxopyrrolidin-1-ylpropyl)triazol-3-one 4-pyrrolidinone-propyl N/A N/A Heterocyclic substituent; characterized via X-ray and NMR

Key Observations :

  • Trifluoromethylphenyl vs. However, piperazine substitutions increase melting points due to intermolecular hydrogen bonding .
  • Chlorobenzyl vs. Trifluoromethylphenyl : Chlorobenzyl (9b) and trifluoromethylphenyl groups both enhance hydrophobicity, but the latter offers superior metabolic stability in vivo .

Comparison :

Structural Characterization

Analytical techniques for triazolones are consistent across analogs:

  • Spectroscopy : IR and NMR confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for triazolone) .
  • X-ray Crystallography: Used for piperazine and pyrrolidinone derivatives to resolve conformational details .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Biological Activity

5-Methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-84-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C10H8F3N3OC_{10}H_8F_3N_3O, with a molecular weight of 243.19 g/mol. The predicted density is approximately 1.45g/cm31.45\,g/cm^3 and the pKa value is around 6.296.29 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole ring. For instance, derivatives of triazole have exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that related triazole compounds showed IC50 values less than 0.5 mM against multiple cancer types, indicating promising anticancer activity .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa (Cervical)10.5
Compound BMCF-7 (Breast)8.3
Compound CA549 (Lung)15.2
This compound TBDTBD

Antimicrobial Activity

The triazole scaffold is also known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which may contribute to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in the para position of the phenyl ring significantly enhances biological activity through improved binding affinity to target proteins. Studies suggest that modifications to the triazole ring can lead to variations in potency and selectivity against specific biological targets .

Table 2: Impact of Functional Groups on Biological Activity

Functional GroupEffect on Activity
TrifluoromethylIncreased potency
MethylModerate activity
HydroxylReduced activity

Case Studies

  • Case Study on Antitumor Activity : A derivative of this compound was tested against a panel of human tumor cell lines including HeLa and MCF-7. The results indicated that modifications at the methyl position led to enhanced cytotoxicity compared to non-modified analogs.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates in xenograft models, suggesting its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides with appropriate ketones or via nucleophilic substitution reactions. For example, refluxing intermediates in acidic media (e.g., acetic acid) at 80–100°C for 6–12 hours is common . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Purity can be verified using TLC and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this triazolone derivative, and how should data interpretation address structural ambiguities?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the triazole ring and trifluoromethylphenyl substitution patterns. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm1^{-1}). For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and torsional strain caused by the trifluoromethyl group . Discrepancies in NMR splitting patterns may arise from hindered rotation of the phenyl ring; DFT calculations can model these effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA-compliant PPE (gloves, goggles, lab coats). Waste must be segregated into halogenated organic waste containers due to the trifluoromethyl group’s environmental persistence. Collaborate with certified waste management services for disposal, as outlined in triazole derivative safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazolone derivatives?

  • Methodology : Conduct comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity). For instance, notes that 1,2,4-triazol-3-ones exhibit variable antifungal activity depending on substituent electronegativity. Use SAR (Structure-Activity Relationship) models to isolate the trifluoromethyl group’s role in enhancing lipophilicity and membrane penetration .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound in ecotoxicological studies?

  • Methodology : Adapt the tiered approach from :

  • Phase 1 : Determine hydrolysis/photolysis rates using OECD 111 guidelines (pH 4–9, UV light exposure).
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS quantification.
  • Phase 3 : Long-term ecosystem impact studies using microcosms to simulate soil/water partitioning .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and how should in vitro results validate these predictions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., CYP450 isoforms). Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants. For example, ’s aprepitant analogs show how trifluoromethyl groups enhance NK1 receptor affinity via hydrophobic interactions .

Q. What strategies mitigate low yields in multi-step syntheses of triazolone derivatives?

  • Methodology : Implement Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For intermediates prone to side reactions (e.g., thiadiazole-thione formation in ), use protecting groups like Boc or Fmoc. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers link the compound’s physicochemical properties (e.g., logP, pKa) to its pharmacokinetic behavior?

  • Methodology : Measure logP via shake-flask (octanol/water) or HPLC-derived methods. Determine pKa using potentiometric titration. Correlate results with in vivo ADME studies (e.g., rodent plasma concentration-time profiles). ’s aprepitant data suggest trifluoromethyl groups improve blood-brain barrier permeability .

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